molecular formula C15H18N2O4S B2524111 2-[(1-methyl-1H-indol-3-yl)sulfonyl]-1-(morpholin-4-yl)ethan-1-one CAS No. 686743-37-3

2-[(1-methyl-1H-indol-3-yl)sulfonyl]-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B2524111
CAS No.: 686743-37-3
M. Wt: 322.38
InChI Key: OXAZXNUVNFBYOR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 2-[(1-methyl-1H-indol-3-yl)sulfonyl]-1-(morpholin-4-yl)ethan-1-one (CAS: 850932-97-7) features a morpholine ring linked via a ketone to a sulfonyl-substituted indole moiety. Key properties include:

  • Molecular formula: C₂₁H₂₀ClN₃O₃S (based on ).
  • Molecular weight: 432.9 g/mol.
  • XLogP3: 2.6, indicating moderate lipophilicity .
  • Topological polar surface area (TPSA): 77 Ų, suggesting moderate solubility in polar solvents .
  • Rotatable bonds: 5, reflecting conformational flexibility .

Analytical methods for confirmation include:

  • NMR (¹H, ¹³C, 2D HSQC) for stereochemical assignment .
  • X-ray crystallography for absolute configuration determination .
  • ESI-MS/GC-MS for molecular weight validation .

Properties

IUPAC Name

2-(1-methylindol-3-yl)sulfonyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-16-10-14(12-4-2-3-5-13(12)16)22(19,20)11-15(18)17-6-8-21-9-7-17/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAZXNUVNFBYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-[(1-methyl-1H-indol-3-yl)sulfonyl]-1-(morpholin-4-yl)ethan-1-one, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-indol-3-yl)sulfonyl]-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures to 2-[(1-methyl-1H-indol-3-yl)sulfonyl]-1-(morpholin-4-yl)ethan-1-one exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity against Cancer Cell Lines

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of structurally related compounds. The findings revealed that certain derivatives exhibited potent cytotoxic activity against multiple cancer types.

Compound TypeCell LineIC50 (nM)
Indole DerivativeHeLa (Cervical)TBD
Indole DerivativeA549 (Lung)25
Indole DerivativeMCF7 (Breast)30

Neuropharmacological Effects

The presence of a morpholine ring suggests that this compound may interact with neurotransmitter systems, potentially influencing conditions such as depression and anxiety.

Neuropharmacological Assessment

Research focusing on similar compounds has indicated their ability to act as selective serotonin reuptake inhibitors (SSRIs). This suggests potential applications in treating mood disorders.

Table 2: Summary of Biological Activities

Activity TypeDescription
Anticancer ActivitySignificant cytotoxicity against various cancer cell lines
Neuropharmacological EffectsPotential modulation of serotonin and dopamine receptors

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-indol-3-yl)sulfonyl]-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The indole ring can bind to various receptors, influencing biological pathways. The sulfonyl group can also participate in interactions that modulate the compound’s activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Morpholine-Indole Derivatives

Compound A : 2-[(2-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one (CAS: 339097-80-2)
  • Molecular weight : 271.76 g/mol .
  • Key difference : Replaces the indole-sulfonyl group with a chlorophenyl-sulfanyl moiety.
  • The sulfanyl group (–S–) is less electron-withdrawing than sulfonyl (–SO₂–), altering reactivity in electrophilic substitutions .
Compound B : 1-(1H-Indol-3-yl)-2-morpholin-4-ylethane-1,2-dione (CAS: 5625-89-8)
  • Molecular weight : 258.27 g/mol .
  • Key difference : Contains a diketone (dione) group instead of sulfonyl.
  • Impact : Higher hydrogen-bond acceptor count (3 vs. 4 in the target compound) and TPSA (62.4 vs. 77 Ų), suggesting enhanced solubility but reduced membrane permeability .
Compound C : 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethan-1-one ()
  • Melting point : 206°C .
  • Key difference : Benzothiazole-sulfanyl substituent.

Physicochemical and Pharmacological Properties

Property Target Compound Compound A Compound B Compound C
Molecular weight (g/mol) 432.9 271.76 258.27 ~350*
XLogP3 2.6 N/A 1.4 ~2.0*
TPSA (Ų) 77 ~60* 62.4 ~80*
Rotatable bonds 5 4 2 4
Bioactivity (if reported) Not specified Not specified Not specified Antimicrobial

*Estimated based on structural analogs.

Key Observations :

Lipophilicity : The target compound’s higher XLogP3 (2.6) suggests better membrane permeability than Compound B (1.4) but may require formulation adjustments for solubility .

Conformational Flexibility : The target’s 5 rotatable bonds allow diverse binding modes compared to rigid analogs like Compound B .

Bioactivity : Compound C’s benzothiazole group correlates with reported antimicrobial activity, hinting that the indole-sulfonyl group in the target compound could target similar pathways .

Biological Activity

The compound 2-[(1-methyl-1H-indol-3-yl)sulfonyl]-1-(morpholin-4-yl)ethan-1-one is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C13H16N2O3SC_{13}H_{16}N_2O_3S, with a molecular weight of approximately 296.35 g/mol. The compound features an indole ring, a sulfonyl group, and a morpholine moiety, which contribute to its biological activity.

Research indicates that the compound exhibits a range of biological activities, primarily through the following mechanisms:

  • Antioxidant Activity : The indole structure is known for its ability to scavenge free radicals. Studies have shown that similar indole derivatives can inhibit reactive oxygen species (ROS) generation and lipid peroxidation, suggesting that this compound may also possess antioxidant properties .
  • Antiproliferative Effects : Compounds with similar structures have demonstrated significant antiproliferative activities against various cancer cell lines, including HeLa and MCF-7 cells. For instance, an analog showed IC50 values of 0.34 μM against MCF-7 cells, indicating strong potential as an anticancer agent .
  • Inhibition of Tubulin Polymerization : Some derivatives of indole have been shown to inhibit tubulin polymerization, which is critical for cancer cell division. This mechanism may lead to cell cycle arrest in the G2/M phase, contributing to their antiproliferative effects .

Biological Activity Overview

The biological activities of This compound can be summarized as follows:

Activity TypeObservations
AntioxidantPotential to scavenge free radicals and inhibit ROS generation .
AntiproliferativeEffective against cancer cell lines (e.g., IC50 = 0.34 μM for MCF-7) .
Tubulin PolymerizationInhibits polymerization, causing cell cycle arrest .
AntimicrobialSome related compounds show moderate antibacterial activity .

Case Studies

Several studies highlight the biological activity of compounds related to This compound :

  • Indole Derivative Study : A study on a related indole derivative demonstrated its ability to reduce TNF-α release in macrophages, showcasing anti-inflammatory potential alongside its antioxidant properties .
  • Cancer Cell Studies : In vitro studies revealed that certain indole-based compounds induced apoptosis in cancer cells through mechanisms involving tubulin inhibition and cell cycle arrest .
  • Antibacterial Activity : Some derivatives showed promising antibacterial effects against strains like Salmonella typhi and Bacillus subtilis, with IC50 values indicating strong inhibition compared to standard drugs .

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